(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a dihydroxyphenyl group, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, potentially modulating oxidative stress in biological systems. The cyano group and enamide linkage may also interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
- (2Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enol
- (2Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamine
Uniqueness
Compared to similar compounds, (Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide stands out due to its specific combination of functional groups. The presence of both the cyano group and the dihydroxyphenyl group provides unique reactivity and potential for diverse applications. Its enamide linkage also contributes to its distinct chemical behavior and interaction with biological targets.
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3- |
InChI Key |
USOXQZNJFMKTKJ-CLTKARDFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(/C#N)\C(=O)N)O)O |
SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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